1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy groups and naphthyl structures, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the core structures. The process often includes:
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Formation of the Trimethoxybenzoyl Hydrazone:
- Reacting 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.
- Reaction conditions: Typically carried out in an organic solvent like ethanol or methanol at room temperature.
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Coupling with Naphthyl Derivative:
- The hydrazone intermediate is then coupled with a naphthyl derivative, such as 2-naphthylamine, under acidic or basic conditions to form the desired product.
- Reaction conditions: This step may require heating and the use of catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
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Oxidation:
- The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Reduction:
- Reduction of the carbonyl groups to alcohols.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Substitution:
- Electrophilic aromatic substitution reactions can occur on the aromatic rings.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
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Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
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Medicine:
- Potential applications in drug development due to its unique structural features.
- Explored for its pharmacological effects and therapeutic potential.
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Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate exerts its effects is largely dependent on its interaction with molecular targets. These interactions may involve:
-
Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to cellular receptors, influencing signal transduction pathways.
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Pathways Involved:
- The compound may modulate pathways related to cell growth, apoptosis, and oxidative stress.
- Its effects on these pathways can lead to various biological outcomes, such as cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
- 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness:
- The presence of both naphthyl and trimethoxybenzoyl groups in the structure provides unique reactivity and potential biological activity.
- Its specific combination of functional groups may offer distinct advantages in certain applications, such as enhanced binding affinity to biological targets or improved stability under various conditions.
Properties
CAS No. |
769147-17-3 |
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Molecular Formula |
C30H28N2O8 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[1-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H28N2O8/c1-35-24-13-11-19(14-25(24)36-2)30(34)40-23-12-10-18-8-6-7-9-21(18)22(23)17-31-32-29(33)20-15-26(37-3)28(39-5)27(16-20)38-4/h6-17H,1-5H3,(H,32,33)/b31-17+ |
InChI Key |
FVMFCASIMYPPNC-KBVAKVRCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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